1-(2-(1-Chlorocyclopropyl)-3-(2-chlorophenyl)-2-hydroxypropyl)-1H-1,2,4-triazole-5-sulfonic acid
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Overview
Description
1-(2-(1-Chlorocyclopropyl)-3-(2-chlorophenyl)-2-hydroxypropyl)-1H-1,2,4-triazole-5-sulfonic acid is a complex organic compound that has garnered significant interest in various scientific fields. This compound is characterized by its unique structure, which includes a chlorocyclopropyl group, a chlorophenyl group, and a triazole ring. Its multifaceted structure allows it to participate in a variety of chemical reactions, making it a valuable compound in research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-(1-Chlorocyclopropyl)-3-(2-chlorophenyl)-2-hydroxypropyl)-1H-1,2,4-triazole-5-sulfonic acid typically involves multiple steps, starting from readily available precursors. One common method involves the nucleophilic substitution of 2-chloro-1-(1-chlorocyclopropyl)ethanone with 1,2,4-triazole . The reaction conditions, such as temperature, reaction time, and the ratio of starting reagents, are optimized to achieve high yields. The use of phase transfer catalysts and acid-binding agents can further enhance the efficiency of the reaction .
Industrial Production Methods
For industrial-scale production, the synthetic process is adapted to ensure high yield and purity under mild operating conditions. The reaction is typically carried out in large reactors with precise control over temperature and pressure. The final product is purified using techniques such as recrystallization, which can achieve a purity of up to 99% .
Chemical Reactions Analysis
Types of Reactions
1-(2-(1-Chlorocyclopropyl)-3-(2-chlorophenyl)-2-hydroxypropyl)-1H-1,2,4-triazole-5-sulfonic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions are common, where the chlorine atoms can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like sodium azide. The reactions are typically carried out under controlled conditions to ensure selectivity and high yield .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while nucleophilic substitution can produce a variety of substituted triazole derivatives .
Scientific Research Applications
1-(2-(1-Chlorocyclopropyl)-3-(2-chlorophenyl)-2-hydroxypropyl)-1H-1,2,4-triazole-5-sulfonic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(2-(1-Chlorocyclopropyl)-3-(2-chlorophenyl)-2-hydroxypropyl)-1H-1,2,4-triazole-5-sulfonic acid involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
1-(1-Chlorocyclopropyl)-2-(1,2,4-triazol-1-yl)ethan-1-one: A key intermediate in the synthesis of prothioconazole, an agricultural fungicide.
Prothioconazole: An agricultural fungicide with a similar triazole structure.
Uniqueness
1-(2-(1-Chlorocyclopropyl)-3-(2-chlorophenyl)-2-hydroxypropyl)-1H-1,2,4-triazole-5-sulfonic acid is unique due to its combination of a chlorocyclopropyl group, a chlorophenyl group, and a triazole ring. This unique structure allows it to participate in a variety of chemical reactions and interact with a wide range of biological targets, making it a versatile compound in research and industrial applications .
Properties
CAS No. |
178928-73-9 |
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Molecular Formula |
C14H15Cl2N3O4S |
Molecular Weight |
392.3 g/mol |
IUPAC Name |
2-[2-(1-chlorocyclopropyl)-3-(2-chlorophenyl)-2-hydroxypropyl]-1,2,4-triazole-3-sulfonic acid |
InChI |
InChI=1S/C14H15Cl2N3O4S/c15-11-4-2-1-3-10(11)7-14(20,13(16)5-6-13)8-19-12(17-9-18-19)24(21,22)23/h1-4,9,20H,5-8H2,(H,21,22,23) |
InChI Key |
IGMSBPDKDGDWJV-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1(C(CC2=CC=CC=C2Cl)(CN3C(=NC=N3)S(=O)(=O)O)O)Cl |
Origin of Product |
United States |
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